2-ethoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2-ethoxy-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C15H16N2O2 It is a derivative of benzamide, where the benzamide moiety is substituted with an ethoxy group and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-ethoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 2-ethoxybenzoic acid.
Reduction: Formation of 2-ethoxy-N-(pyridin-2-ylmethyl)aniline.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-ethoxy-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors. The pyridin-2-ylmethyl group is known to enhance binding affinity to biological targets, while the ethoxy group can modulate the compound’s solubility and stability. The exact pathways and molecular targets depend on the specific application being investigated .
Comparison with Similar Compounds
- 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
- 2-nitro-N-(pyridin-2-ylmethyl)benzamide
- 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Comparison: 2-ethoxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide, the ethoxy derivative may exhibit different solubility and stability profiles. The nitro and chloro derivatives may have distinct electronic properties that affect their reactivity and interactions with biological targets .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-ethoxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-9-4-3-8-13(14)15(18)17-11-12-7-5-6-10-16-12/h3-10H,2,11H2,1H3,(H,17,18) |
InChI Key |
KGJFYQGZBSEDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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